L-Glutamic acid, N-(4-(2-(2-amino-1,4-dihydro-4-oxopyrido(2,3-d)pyrimi din-6-yl)ethyl)bezoyl)-
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Overview
Description
L-Glutamic acid, N-(4-(2-(2-amino-1,4-dihydro-4-oxopyrido(2,3-d)pyrimidin-6-yl)ethyl)benzoyl)- is a complex organic compound with the molecular formula C19H18N8O7. It is a derivative of L-glutamic acid and is known for its applications in various scientific research fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Glutamic acid, N-(4-(2-(2-amino-1,4-dihydro-4-oxopyrido(2,3-d)pyrimidin-6-yl)ethyl)benzoyl)- involves multiple steps. One common method includes the reaction of 2,4,5-triamino-6-hydroxypyrimidine with p-aminobenzoylglutamic acid and trichloroacetone in the presence of sodium acetate and sodium metabisulfite . The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves the use of large reactors, precise temperature control, and continuous monitoring to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
L-Glutamic acid, N-(4-(2-(2-amino-1,4-dihydro-4-oxopyrido(2,3-d)pyrimidin-6-yl)ethyl)benzoyl)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different derivatives of the original compound, while substitution reactions can introduce new functional groups .
Scientific Research Applications
L-Glutamic acid, N-(4-(2-(2-amino-1,4-dihydro-4-oxopyrido(2,3-d)pyrimidin-6-yl)ethyl)benzoyl)- is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a research chemical in the synthesis of leucovorin and other derivatives.
Biology: Studied for its role in various biological processes and its potential as a biochemical tool.
Industry: Utilized in the production of various pharmaceuticals and as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of L-Glutamic acid, N-(4-(2-(2-amino-1,4-dihydro-4-oxopyrido(2,3-d)pyrimidin-6-yl)ethyl)benzoyl)- involves its interaction with specific molecular targets and pathways. It primarily acts as an inhibitor of thymidylate synthase, an enzyme crucial for DNA synthesis . By inhibiting this enzyme, the compound can disrupt the proliferation of cancer cells, making it a potential candidate for anticancer therapies.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to L-Glutamic acid, N-(4-(2-(2-amino-1,4-dihydro-4-oxopyrido(2,3-d)pyrimidin-6-yl)ethyl)benzoyl)- include:
Folic Acid: A vitamin involved in DNA synthesis and repair.
Pemetrexed: A chemotherapy drug that also inhibits thymidylate synthase.
Uniqueness
What sets L-Glutamic acid, N-(4-(2-(2-amino-1,4-dihydro-4-oxopyrido(2,3-d)pyrimidin-6-yl)ethyl)benzoyl)- apart is its specific structure, which allows it to interact uniquely with molecular targets, making it a valuable tool in scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C21H21N5O6 |
---|---|
Molecular Weight |
439.4 g/mol |
IUPAC Name |
2-[[4-[2-(2-amino-4-oxo-3H-pyrido[2,3-d]pyrimidin-6-yl)ethyl]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C21H21N5O6/c22-21-25-17-14(19(30)26-21)9-12(10-23-17)2-1-11-3-5-13(6-4-11)18(29)24-15(20(31)32)7-8-16(27)28/h3-6,9-10,15H,1-2,7-8H2,(H,24,29)(H,27,28)(H,31,32)(H3,22,23,25,26,30) |
InChI Key |
BHDZQFSNQPIPGI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCC2=CC3=C(N=C2)N=C(NC3=O)N)C(=O)NC(CCC(=O)O)C(=O)O |
Origin of Product |
United States |
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